2-Fluoro-3-isopropylaniline

Description

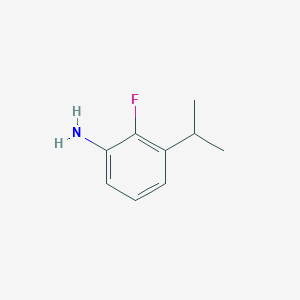

2-Fluoro-3-isopropylaniline (CAS 1369881-49-1) is an aromatic amine derivative with the molecular formula C₉H₁₂FN and a molecular weight of 153.2 g/mol. It features a fluorine substituent at the ortho position (C2) and an isopropyl group at the meta position (C3) relative to the amino group (C1) (Figure 1). This compound is primarily used in research settings, with applications in synthetic chemistry and pharmaceutical intermediates .

Propriétés

IUPAC Name |

2-fluoro-3-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIIKUFAIFIFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Fluoro-3-isopropylaniline can be synthesized through several methods. One common approach involves the fluorination of 3-isopropylaniline. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like acetonitrile to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-3-isopropylaniline may involve large-scale fluorination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors to maintain consistent reaction conditions. The choice of fluorinating agent and solvent, as well as the reaction temperature and pressure, are critical factors in the industrial synthesis of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-3-isopropylaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro- or nitroso-derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

2-Fluoro-3-isopropylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-isopropylaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and dipole interactions. The isopropyl group can influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity.

Comparaison Avec Des Composés Similaires

Key Properties:

- Storage : Stable at room temperature, but prolonged storage requires protection from light. Solutions in DMSO should be used within 1 month at -20°C or 6 months at -80°C.

- Solubility : Requires heating (37°C) and sonication for dissolution in DMSO.

- Purity : >98% (HPLC), with validated safety data sheets (SDS) and certificates of analysis (COA) .

- Research Relevance : Cited in 30+ studies, reflecting its utility in organic synthesis and drug discovery .

Comparative Analysis with Structural Analogs

The following compounds are selected for comparison based on structural similarities and substituent effects:

2-Fluoro-3-methylaniline (CAS 22734623)

Molecular Formula : C₇H₈FN

Molecular Weight : 125.15 g/mol

Substituents : Fluorine (C2) and methyl (C3) groups.

IUPAC Name : 2-fluoro-3-methylaniline .

| Property | 2-Fluoro-3-isopropylaniline | 2-Fluoro-3-methylaniline |

|---|---|---|

| Molecular Weight | 153.2 g/mol | 125.15 g/mol |

| Substituent Bulkiness | High (isopropyl) | Low (methyl) |

| Solubility | Requires heating/sonication | Likely higher due to lower bulk |

| Synthetic Accessibility | Multi-step synthesis | Simpler alkylation |

Key Differences :

- The isopropyl group in 2-Fluoro-3-isopropylaniline introduces steric hindrance, reducing solubility and altering reactivity in electrophilic substitutions compared to the smaller methyl group in 2-Fluoro-3-methylaniline .

- The higher molecular weight of 2-Fluoro-3-isopropylaniline may influence its pharmacokinetic properties in drug design contexts.

2-(3-Isopropylphenoxy)-4-methylaniline (CAS 946716-45-6)

Molecular Formula: C₁₆H₁₉NO Molecular Weight: 241.33 g/mol Substituents: Phenoxy group (C3-isopropyl) and methyl (C4).

| Property | 2-Fluoro-3-isopropylaniline | 2-(3-Isopropylphenoxy)-4-methylaniline |

|---|---|---|

| Molecular Weight | 153.2 g/mol | 241.33 g/mol |

| Functional Groups | -NH₂, -F, -CH(CH₃)₂ | -NH₂, -O-C₆H₄-iPr, -CH₃ |

| Electronic Effects | Electron-withdrawing (-F) | Electron-withdrawing (-O-) and donating (-CH₃) |

| Applications | Pharmaceutical intermediates | Likely niche (e.g., agrochemicals) |

Key Differences :

- The phenoxy group in 2-(3-Isopropylphenoxy)-4-methylaniline introduces strong electron-withdrawing effects, altering its reactivity in nucleophilic substitutions compared to the fluorine-substituted aniline .

- The larger size and complexity of this compound may limit its solubility and bioavailability compared to 2-Fluoro-3-isopropylaniline.

Activité Biologique

2-Fluoro-3-isopropylaniline is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12FN

- Molecular Weight : 153.2 g/mol

- Chemical Structure : The compound features a fluorine atom at the 2-position and an isopropyl group at the 3-position of the aniline ring.

Target Interactions

2-Fluoro-3-isopropylaniline interacts with various biological targets, primarily enzymes and receptors. Fluorinated compounds are known to enhance the potency and selectivity of drugs, influencing their pharmacokinetics and metabolic stability.

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

- Enzyme Inhibition : It may inhibit specific enzymes, which can lead to altered cellular signaling pathways.

- Gene Expression Modulation : There is potential for this compound to influence gene expression patterns, impacting cellular metabolism and function .

Antimicrobial Properties

Research indicates that 2-Fluoro-3-isopropylaniline exhibits antimicrobial activity, particularly against certain bacterial strains. This activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting transpeptidase enzymes.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of 2-fluoroanilines, including 2-Fluoro-3-isopropylaniline, showed significant inhibition against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicated effective antibacterial properties.

- Pharmacological Applications : In a series of experiments aimed at drug development, 2-Fluoro-3-isopropylaniline was evaluated for its potential as a lead compound in designing pharmaceuticals targeting specific pathways involved in disease processes. The compound's unique physicochemical properties were noted to enhance its bioavailability and therapeutic index .

Summary of Findings

A review of various studies reveals the following key points regarding the biological activity of 2-Fluoro-3-isopropylaniline:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria with low MIC values |

| Enzyme Inhibition | Inhibits transpeptidase enzymes involved in cell wall synthesis |

| Gene Expression | Modulates expression of genes related to metabolic pathways |

| Pharmacokinetics | Enhanced metabolic stability due to fluorination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.